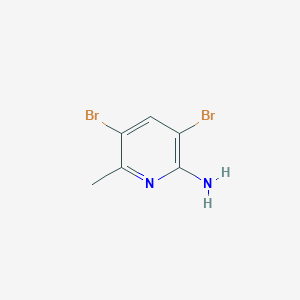
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
Overview
Description
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate is an organic compound with the molecular formula C12H17NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
This compound is a derivative of carbamate and is often used in the synthesis of various pharmaceuticals and complex organic molecules
Mode of Action
As a carbamate derivative, it may interact with its targets through carbamylation, a process where a carbamate group is introduced into a molecule . This can lead to changes in the target molecule’s structure and function.
Biochemical Analysis
Cellular Effects
It is known that carbamates can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that carbamates can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
It is known that carbamates can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that carbamates can interact with various enzymes and cofactors .
Transport and Distribution
It is known that carbamates can interact with various transporters and binding proteins .
Subcellular Localization
It is known that carbamates can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
The synthesis of tert-Butyl (3-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 3-(hydroxymethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Comparison with Similar Compounds
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: This compound lacks the hydroxymethyl and phenyl groups, making it less complex and less versatile in synthetic applications.
tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate: This compound has an additional methyl group on the phenyl ring, which can affect its reactivity and applications.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound has a formyl group instead of a hydroxymethyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it useful in a wide range of applications.
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMWQSDBBSURGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561257 | |
| Record name | tert-Butyl [3-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118684-31-4 | |
| Record name | tert-Butyl [3-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B183003.png)
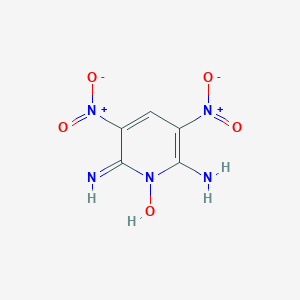
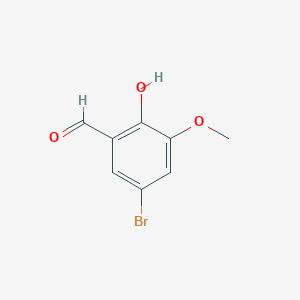
![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)
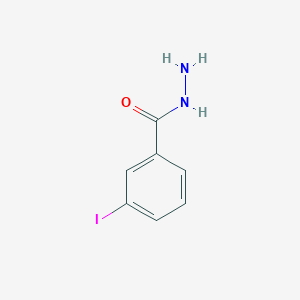
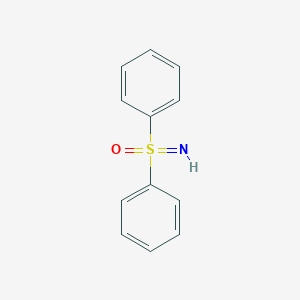
![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
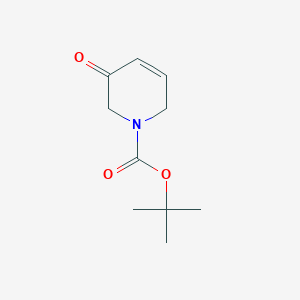
![7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol](/img/structure/B183017.png)
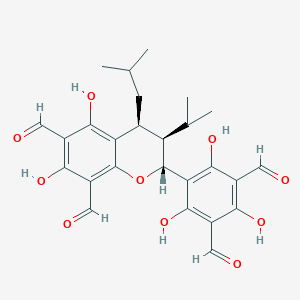
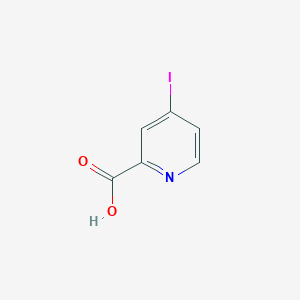
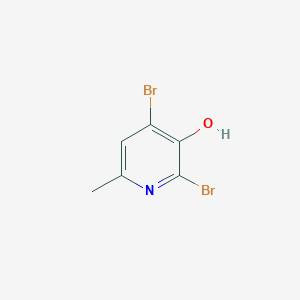
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
